

INCB059872 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *INCB059872 dihydrochloride*

Cat. No.: *B12389857*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **INCB059872 dihydrochloride**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and summaries of experimental protocols from preclinical studies.

Chemical Structure and Properties

INCB059872 dihydrochloride is the hydrochloride salt of INCB059872. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid dihydrochloride
Synonyms	INCB-059872, INCB 59872, INCB59872 dihydrochloride[1]
CAS Number	3062683-32-0
Molecular Formula	C ₂₃ H ₃₆ Cl ₂ N ₂ O ₃ [2][3]
SMILES	OC(C1(CCC1)CN2CCC(COC)(CC2)CN[C@H]3--INVALID-LINK--C3)=O.[H]Cl.[H]Cl[2][3]
InChI Key	WBPWDDPSYSUQJA-VQTJNVASSA-N[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	459.45 g/mol [2][3]
Appearance	Solid, White to light yellow powder[3]
Purity	≥95% to >98%[1]
Solubility	Water: Slightly soluble (0.1-1 mg/mL)[4] DMSO: 3.57 mg/mL (with ultrasonic and warming to 60°C)[3]
Storage and Stability	Store at 4°C for the short term, sealed and away from moisture. For long-term storage as a solid, -20°C is recommended. In solvent, store at -80°C for up to 6 months.[3]

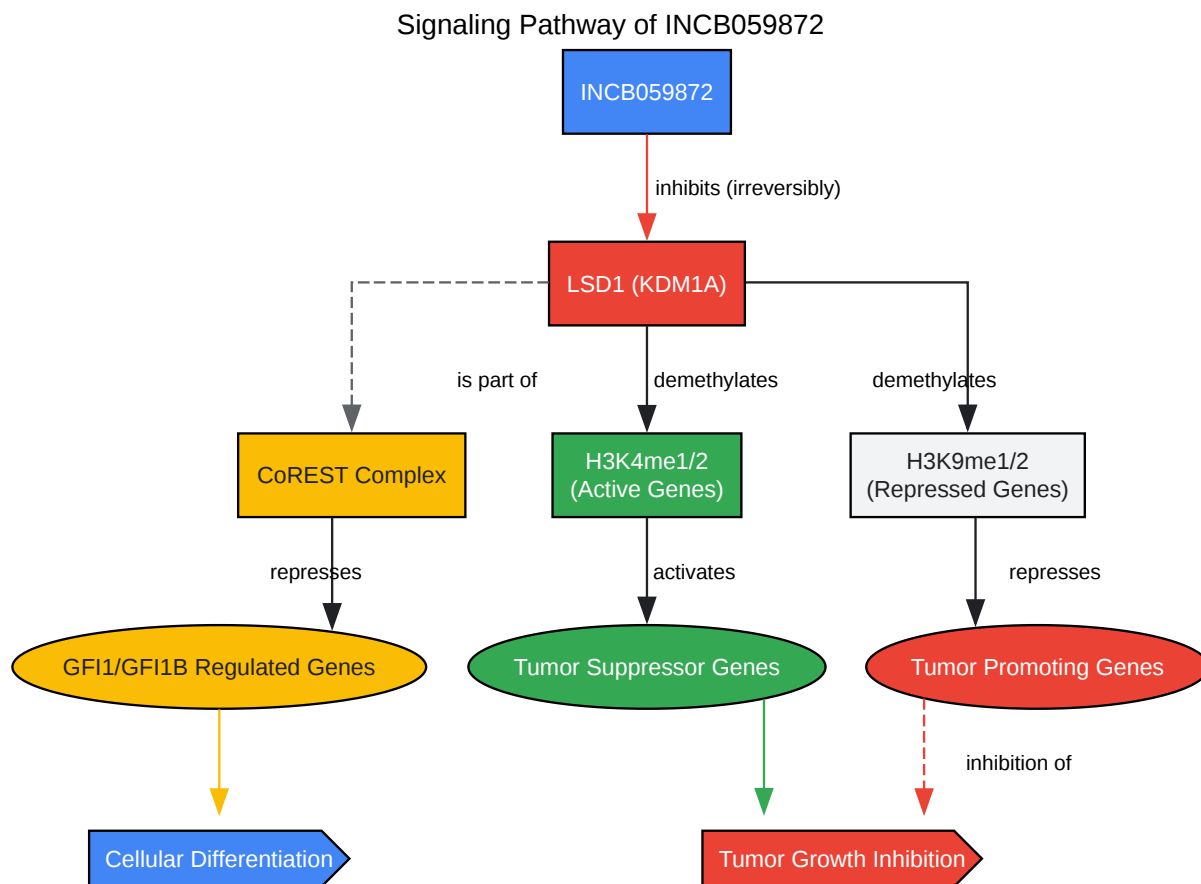
Mechanism of Action

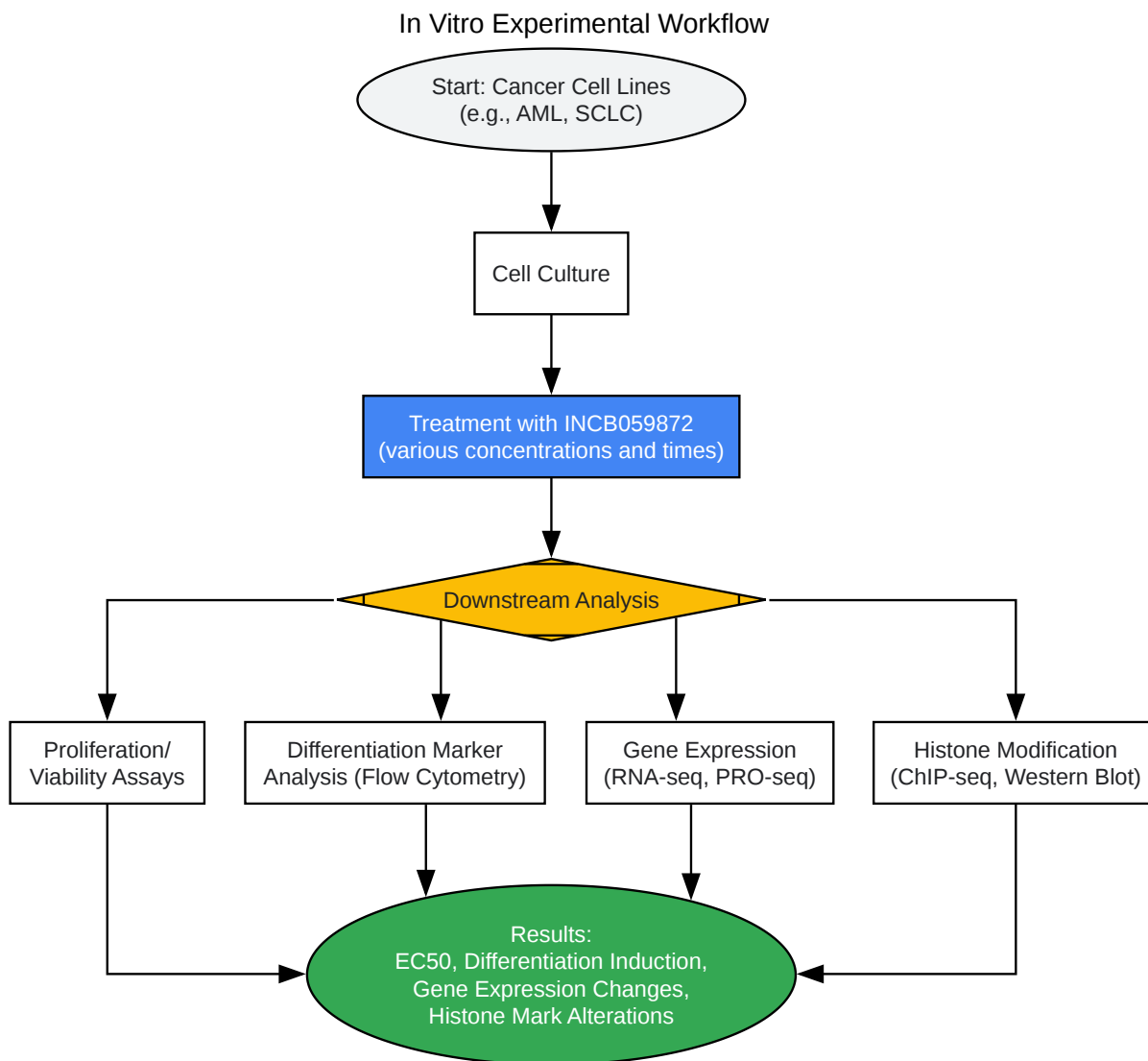
INCB059872 is an orally bioavailable, potent, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[2][5] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[6]

The primary mechanism of action of INCB059872 involves the formation of a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation. This inhibition has significant downstream effects on gene transcription:

- **Histone H3 Lysine 4 (H3K4) Demethylation:** LSD1 typically removes mono- and di-methyl groups from H3K4, a mark associated with active gene transcription. By inhibiting LSD1, INCB059872 leads to an increase in H3K4 methylation, which is linked to the enhanced expression of tumor suppressor genes.[1]
- **Histone H3 Lysine 9 (H3K9) Demethylation:** LSD1 also demethylates mono- and di-methylated H3K9, a mark generally associated with transcriptional repression. Inhibition of LSD1 by INCB059872 promotes H3K9 methylation, resulting in the decreased transcription of tumor-promoting genes.[1]

LSD1 is a key component of the CoREST complex. The inhibition of LSD1 by INCB059872 leads to a loss of CoREST activity. This, in turn, activates genes regulated by GFI1 and GFI1B, which are involved in hematopoietic differentiation.[2][7] This mechanism is believed to underlie the observed differentiation of acute myeloid leukemia (AML) cells upon treatment with INCB059872.[3]





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